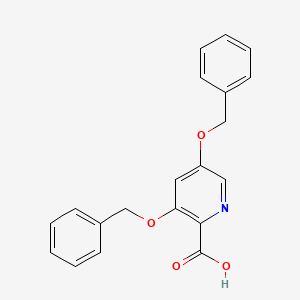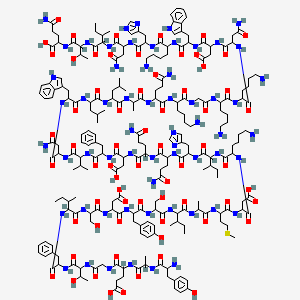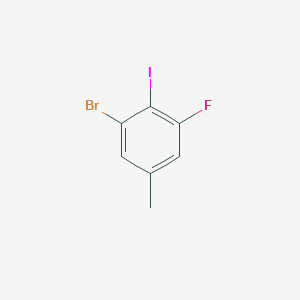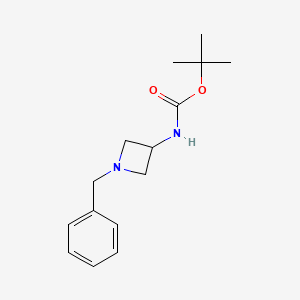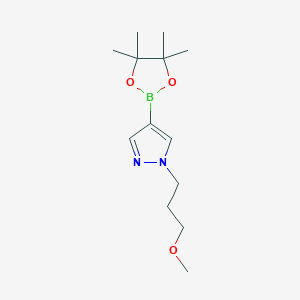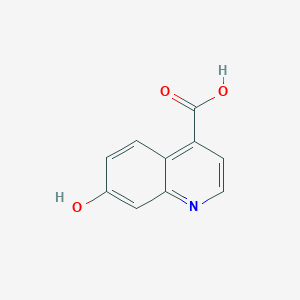
7-Hydroxyquinoline-4-carboxylic acid
概述
描述
7-Hydroxyquinoline-4-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by a quinoline core structure with a hydroxyl group at the 7th position and a carboxylic acid group at the 4th position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
作用机制
Target of Action
7-Hydroxyquinoline-4-carboxylic acid, a derivative of quinoline, has been found to have a wide range of biological activities Quinoline derivatives are known to target dna gyrase and topoisomerase iv, which play crucial roles in bacterial dna replication .
Mode of Action
Quinoline derivatives are known to inhibit dna replication by targeting dna gyrase and topoisomerase iv . This interaction with the targets leads to the inhibition of bacterial growth.
Biochemical Pathways
Quinoline derivatives have been associated with the inhibition of dna replication in bacteria, affecting the bacterial growth pathway .
Result of Action
Based on the known actions of quinoline derivatives, it can be inferred that the compound may lead to the inhibition of bacterial growth by interfering with dna replication .
Action Environment
Environmental conditions such as ph, temperature, and presence of other compounds can potentially affect the action of the compound .
生化分析
Biochemical Properties
7-Hydroxyquinoline-4-carboxylic acid plays a crucial role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as an inhibitor of certain dehydrogenase enzymes, which are involved in oxidation-reduction reactions within cells . The interaction between this compound and these enzymes typically involves the binding of the compound to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to significant changes in cellular metabolism and energy production.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species within cells . Additionally, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of these biomolecules, thereby modulating their activity. For example, this compound has been shown to inhibit the activity of certain dehydrogenase enzymes by binding to their active sites . This inhibition can result in decreased enzyme activity and altered metabolic flux within cells. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that the effects of this compound on cellular function can persist for several days, with gradual changes in cellular metabolism and gene expression observed over time. These temporal effects are important to consider when designing experiments and interpreting results involving this compound.
Dosage Effects in Animal Models
The effects of this compound can vary significantly with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s effects change dramatically once a certain dosage is exceeded. These dosage-dependent effects are critical for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to oxidative stress and energy metabolism. This compound can interact with enzymes such as dehydrogenases and oxidases, influencing the flux of metabolites through these pathways . Additionally, this compound can affect the levels of key metabolites, such as NADH and ATP, by modulating the activity of enzymes involved in their production and utilization . These interactions can lead to significant changes in cellular energy balance and redox state.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound within cells can influence its activity and effectiveness, as the compound’s interactions with biomolecules may depend on its localization.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, this compound may be localized to the mitochondria, where it can interact with enzymes involved in energy metabolism and oxidative stress responses . The localization of this compound within specific subcellular compartments can enhance its effectiveness and specificity in modulating cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 7-hydroxyquinoline with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the 4th position. Another method includes the use of enaminone as a replacement for 1,3-dicarbinols, which improves the yield and practicality of the synthesis .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, ultrasound irradiation, and the use of ionic liquids have been explored to enhance the efficiency and sustainability of the synthesis process .
化学反应分析
Types of Reactions: 7-Hydroxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoline-4,7-dicarboxylic acid.
Reduction: The carboxylic acid group can be reduced to form 7-hydroxyquinoline-4-methanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like phosphorus pentachloride or thionyl chloride.
Major Products:
Oxidation: Quinoline-4,7-dicarboxylic acid.
Reduction: 7-Hydroxyquinoline-4-methanol.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
科学研究应用
7-Hydroxyquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It serves as a ligand in coordination chemistry and is used in the study of metal ion interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
8-Hydroxyquinoline: Similar structure but with the hydroxyl group at the 8th position.
Quinoline-4-carboxylic acid: Lacks the hydroxyl group at the 7th position.
7-Hydroxyquinoline: Lacks the carboxylic acid group at the 4th position.
Uniqueness: 7-Hydroxyquinoline-4-carboxylic acid is unique due to the presence of both the hydroxyl group and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a therapeutic agent .
属性
IUPAC Name |
7-hydroxyquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-6-1-2-7-8(10(13)14)3-4-11-9(7)5-6/h1-5,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKFEWHKAMIACS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647608 | |
| Record name | 7-Oxo-1,7-dihydroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017969-32-2 | |
| Record name | 7-Hydroxy-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017969-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Oxo-1,7-dihydroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
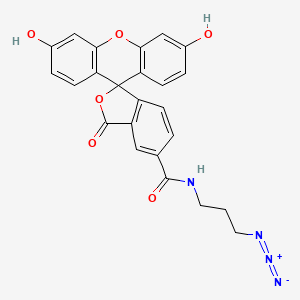
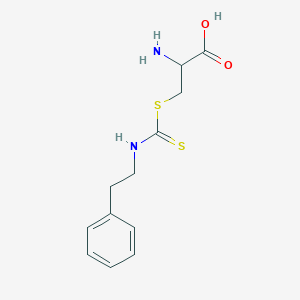
![(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid;hydrate](/img/structure/B3026491.png)
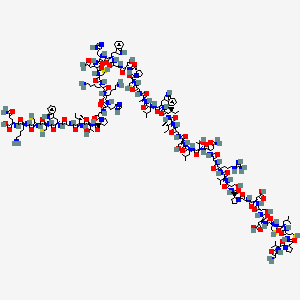
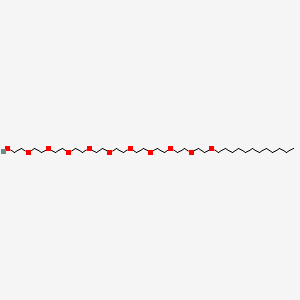
![Oxirane, [[2-(dodecyloxy)ethoxy]methyl]-](/img/structure/B3026496.png)
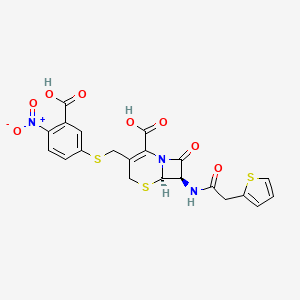
![3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid](/img/structure/B3026499.png)
